3-[(4-Chlorophenyl)methyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVODIPDOINBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181603-39-3 | |
| Record name | 3-[(4-chlorophenyl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Carbon-Carbon Bond Formation at Aromatic Positions of Anilines
Direct C-alkylation of anilines is a formidable challenge due to the high reactivity of the amino group, which can lead to N-alkylation as a major side reaction or catalyst deactivation.
The classical Friedel-Crafts alkylation is one of the most fundamental reactions for forming C-C bonds on aromatic rings. libretexts.org It typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org However, this method is generally unsuitable for anilines. doubtnut.comquora.com
The primary issue is that the amino group (-NH₂) on the aniline (B41778) ring is a Lewis base, which readily reacts with the Lewis acid catalyst. quora.com This acid-base reaction forms a complex where the nitrogen atom acquires a positive charge. doubtnut.comshaalaa.com This positively charged group strongly deactivates the benzene (B151609) ring towards electrophilic attack, effectively halting the desired alkylation reaction. doubtnut.comquora.com
| Challenge | Description | Consequence |
|---|---|---|
| Catalyst Deactivation | The basic amino group of aniline forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). doubtnut.comquora.com | The catalyst is no longer available to activate the alkyl halide, preventing the formation of the electrophile. libretexts.org |
| Ring Deactivation | The anilinium salt formed possesses a positively charged nitrogen atom adjacent to the ring, which acts as a powerful electron-withdrawing group. shaalaa.com | The electron density of the aromatic ring is significantly reduced, making it resistant to electrophilic aromatic substitution. doubtnut.com |
| N-Alkylation | The lone pair on the nitrogen is a potent nucleophile and can directly attack the alkyl halide, leading to N-alkylation products rather than the desired C-alkylation. | Formation of undesired side products and consumption of starting materials. |
| Polyalkylation | If any C-alkylation were to occur, the introduced alkyl group would activate the ring, making the product more reactive than the starting material and leading to multiple alkylations. libretexts.org | A complex mixture of products is formed, reducing the yield of the desired mono-alkylated product. |
Due to these significant limitations, research has focused on developing "analogous" or modified Friedel-Crafts systems. This includes the use of less reactive catalysts or protecting the amino group prior to the alkylation step. For instance, an aza-Friedel–Crafts reaction using structurally confined Ni(II) complexes as catalysts has been shown to be effective for the alkylation of aniline derivatives with certain electrophiles, suggesting that non-traditional catalysts can alter the reaction mechanism and overcome the inherent reactivity problems. rsc.org
Given the challenges of the Friedel-Crafts reaction, significant research has been directed towards alternative methods for the C-H alkylation of anilines. These modern approaches often utilize transition-metal catalysis to achieve high regioselectivity under milder conditions.
Recent breakthroughs have demonstrated selective C-alkylation at the ortho and para positions of the aniline ring, which are electronically favored for electrophilic attack.
Ortho-Alkylation: A system employing a calcium(II) Lewis acid in hexafluoroisopropanol (HFIP) solvent has been developed for the selective ortho-C-alkylation of anilines with various alkenes. This method provides densely functionalized anilines and benefits from a user-friendly protocol.
Para-Alkylation: A highly selective para-C-H alkylation of anilines has been achieved using a commercially available catalyst, H₂O·B(C₆F₅)₃. This procedure is notable for its mild conditions and wide substrate scope, tolerating various anilines and alkene coupling partners.
| Method | Catalyst/Reagent | Position Selectivity | Key Features |
|---|---|---|---|
| Lewis Acid/HFIP Promoted | Ca(II) / Hexafluoroisopropanol | Ortho | Effective for deactivated styrenes and unactivated alkenes. |
| Brønsted Acid Catalyzed | H₂O·B(C₆F₅)₃ | Para | Highly selective over N- and ortho-alkylation; mild conditions. |
While these methods provide excellent control for ortho and para substitution, achieving selective C-alkylation at the meta position of an unprotected aniline remains a significant synthetic hurdle due to the electronic directing effects of the amino group.
Approaches for Incorporating the 4-Chlorophenylmethyl Moiety
The introduction of the specific 4-chlorobenzyl group requires a reagent that can act as an electrophile. The two most common precursors for this moiety are 4-chlorobenzyl halides and 4-chlorobenzaldehyde.
4-Chlorobenzyl chloride or bromide are common reagents for introducing the 4-chlorobenzyl group. In reactions with anilines, the primary challenge is controlling the site of alkylation (C-alkylation vs. N-alkylation). The nitrogen atom of aniline is typically more nucleophilic than the aromatic ring, leading to the preferential formation of N-(4-chlorobenzyl)aniline.
The synthesis of related compounds demonstrates the utility of this reagent. For example, 4-(((4-chlorophenyl)thio)methyl)aniline is synthesized via the reaction of 4-chlorobenzyl chloride with 4-aminobenzenethiol, showcasing the reactivity of the benzyl (B1604629) chloride. ontosight.ai Direct C-alkylation of aniline to form the target compound is not a standard transformation and would likely require a multi-step approach, potentially involving protection of the amine, directed metalation at the meta position, and subsequent reaction with the 4-chlorobenzyl halide.
Reductive amination is a powerful and widely used method for forming C-N bonds. This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to a new, more substituted amine.
When applied to an aniline and 4-chlorobenzaldehyde, reductive amination exclusively yields the N-alkylation product, in this case, N-[-(4-chlorophenyl)methyl]aniline, a structural isomer of the target compound.
General Reaction Scheme: Aniline + 4-Chlorobenzaldehyde ⇌ Imine Intermediate --[Reducing Agent]--> N-[-(4-chlorophenyl)methyl]aniline
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reductant is crucial; for instance, NaBH₃CN is effective at reducing the iminium ion intermediate while being slow to reduce the starting aldehyde, which helps to drive the reaction to completion.
While this method does not produce the C-alkylated 3-[(4-Chlorophenyl)methyl]aniline, it is a highly efficient strategy for synthesizing its N-substituted isomers and a vast library of other secondary and tertiary amines.
Derivatization from Related Precursors for this compound Analogues
A more practical approach to synthesizing this compound and its analogues often involves constructing the core diarylmethane skeleton first, followed by the introduction or unmasking of the amine functionality. A common and industrially relevant strategy is the reduction of a corresponding nitroarene.
A plausible synthetic route could be:
C-C Bond Formation: A Friedel-Crafts reaction or other coupling method between a derivative of 3-nitrotoluene (B166867) (e.g., 3-nitrobenzyl chloride) and chlorobenzene (B131634) to form 1-chloro-4-(3-nitrobenzyl)benzene.
Reduction: Reduction of the nitro group to an amine. This is a very common transformation, typically achieved through catalytic hydrogenation (e.g., using H₂, Pd/C) or with chemical reducing agents like SnCl₂/HCl or iron in acetic acid.
This strategy is analogous to the industrial synthesis of other substituted anilines. For example, 3-chloro-4-methylaniline (B146341) is synthesized from p-nitrotoluene via a two-step process of chlorination to give 2-chloro-4-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group. google.com This highlights the robustness of using a nitro group as a masked precursor for an aniline.
Furthermore, precursors like aminodiphenylmethanes are valuable starting points for creating more complex derivatives. For instance, aminodiphenylmethane (B1666581) can be synthesized from benzophenone (B1666685) and subsequently used to create novel Schiff bases. researchgate.net Similarly, a new synthesis of 2-aminodiphenylmethanes (ortho-isomers of the target's core) has been developed from anilines via a multi-step sequence, demonstrating pathways to these important scaffolds. rsc.org These methods underscore the synthetic flexibility offered by pre-formed diphenylmethane (B89790) structures for generating diverse aniline derivatives.
Comparative Analysis of Synthetic Routes for N-Benzylaniline Derivatives
The synthesis of N-benzylaniline derivatives, including this compound, is predominantly achieved through two primary pathways: direct N-alkylation of anilines and reductive amination of carbonyl compounds. Each method offers distinct advantages and is chosen based on factors such as substrate availability, desired yield, and reaction scalability.
A common and traditional method for preparing N-benzylanilines involves the direct benzylation of an appropriate aniline with a benzyl halide. dergipark.org.tr For instance, the reaction can be carried out by refluxing the aniline with benzyl bromide in acetone (B3395972) in the presence of potassium carbonate and potassium iodide. dergipark.org.tr An alternative procedure involves heating an excess of aniline with benzyl chloride and an aqueous solution of sodium bicarbonate. orgsyn.org The use of an excess of the aniline is crucial to minimize the formation of the dibenzylated by-product. orgsyn.org While effective, these methods can sometimes lead to mixtures of mono- and di-substituted products if not carefully controlled. dergipark.org.tr
Reductive amination has emerged as a versatile and widely used alternative for the synthesis of secondary amines. fiveable.mersc.org This method typically involves a two-step, one-pot reaction. First, an aniline reacts with a benzaldehyde (B42025) to form a Schiff base (imine) intermediate. oup.comnih.gov This intermediate is then reduced in situ to the corresponding N-benzylaniline. oup.comnih.gov A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice due to its mild nature and effectiveness in reducing the C=N double bond of the imine. fiveable.menih.gov
Catalytic hydrogenation, using hydrogen gas and a metal catalyst like Palladium on carbon (Pd/C), is another effective reduction method for both the imine intermediate and for one-pot reactions starting from nitroarenes and aldehydes. fiveable.mersc.org The choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity. For example, molybdenum sulfide (B99878) clusters have been used as catalysts for the one-pot reductive amination of nitroarenes and aldehydes with hydrogen gas, showing good to excellent yields of secondary amines. rsc.org Similarly, iron-based catalysts have been explored for the direct synthesis of N-alkylated anilines from nitroarenes and alcohols. researchgate.net
The development of more environmentally friendly and efficient protocols is an ongoing area of research. This includes the use of green catalysts, such as Kinnow peel powder, for the synthesis of the Schiff base intermediate, which can achieve high yields in a short reaction time. nih.gov Furthermore, catalysts like Aquivion-Fe, a recyclable perfluorosulfonic ionomer, have been shown to be effective in the direct reductive amination of benzaldehyde with aniline, although selectivity can be an issue that is influenced by the choice of solvent. unimi.it
Interactive Table: Comparative Overview of Synthetic Routes for N-Benzylaniline Derivatives
| Synthetic Route | Precursors | Reagents & Conditions | Advantages | Disadvantages |
| Direct N-Alkylation | Aniline, Benzyl Halide | Base (e.g., K₂CO₃, NaHCO₃), Solvent (e.g., Acetone, Water), Heat dergipark.org.trorgsyn.org | Straightforward procedure, uses readily available starting materials. dergipark.org.trorgsyn.org | Can produce mixtures of mono- and di-alkylated products, may require harsh conditions. dergipark.org.tr |
| Reductive Amination (via Schiff Base) | Aniline, Benzaldehyde | Reducing agent (e.g., NaBH₄, NaBH₃CN), Solvent (e.g., Methanol (B129727), Ethanol) fiveable.menih.gov | High selectivity for secondary amines, mild reaction conditions. fiveable.me | Can be a two-step process if the imine is isolated. tandfonline.com |
| Catalytic Reductive Amination | Aniline, Benzaldehyde | H₂, Metal Catalyst (e.g., Pd/C, MoS₄ cluster), Solvent (e.g., THF), Heat, Pressure rsc.org | High atom economy, can use nitroarenes directly as precursors. rsc.org | Requires specialized equipment for handling hydrogen gas under pressure. |
| Green Catalysis (Schiff Base Formation) | Aniline, Benzaldehyde | Green catalyst (e.g., Kinnow peel powder), mild conditions nih.gov | Environmentally friendly, fast reaction times for imine formation. nih.gov | Limited to the formation of the imine intermediate, still requires a separate reduction step. |
Synthesis from Other Chlorinated Anilines and Benzaldehydes for Structure-Activity Probes
The synthesis of analogues of this compound, by varying the substitution patterns on both the aniline and benzaldehyde rings, is a cornerstone of structure-activity relationship (SAR) studies. These studies are vital in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically altering the position and nature of substituents, researchers can probe the molecular interactions between the compound and its biological target.
The synthesis of these SAR probes generally follows the same synthetic routes described previously, primarily reductive amination. For example, to explore the impact of the chlorine position, one could react 4-chloroaniline (B138754) with 3-methylbenzaldehyde (B113406) or 3-chloroaniline (B41212) with 4-methylbenzaldehyde, followed by reduction, to generate isomers of the parent compound.
In practice, libraries of related compounds are often synthesized for SAR studies. For instance, a study on antiplasmodial compounds involved the synthesis of various N-benzyl-3-(imidazol-2-yl)aniline derivatives, including those with a 2-chlorobenzyl group, to explore the SAR. ukzn.ac.za Another research effort focused on developing subtype-selective PPAR-alpha agonists by synthesizing a series of biaryl anilines, demonstrating how modifications to the aniline and a second aryl ring can fine-tune biological activity. nih.gov
The strategic use of different chlorinated precursors is a common theme. Research on Schiff bases derived from various chlorine-substituted anilines and salicylaldehyde (B1680747) highlights the synthesis of a range of chlorinated analogues. researchgate.net Similarly, studies on benzimidazole-4,7-dione-based P2X3 receptor antagonists involved the reaction of a core structure with various substituted anilines, including 4-fluoroaniline (B128567) and 4-chloroaniline, to build a SAR profile. mdpi.com These examples underscore the modularity of the synthetic approaches, allowing for the generation of diverse chemical structures from a common set of precursors.
Interactive Table: Examples of Chlorinated Precursors for SAR Probe Synthesis
| Aniline Precursor | Benzaldehyde/Benzyl Halide Precursor | Resulting Compound Type | Application/Study Area |
| 2-Chloroaniline | Salicylaldehyde | Chlorinated Schiff Base researchgate.net | Characterization and biological studies researchgate.net |
| 4-Chloroaniline | Substituted Salicylaldehydes | N-benzylaniline analogues nih.gov | Antibacterial agents against MRSA nih.gov |
| 3-Amino-phenyl-imidazole | 2-Chlorobenzyl halide | N-(2-chlorobenzyl)aniline derivative ukzn.ac.za | Antiplasmodial SAR ukzn.ac.za |
| 4-Chloroaniline | Dichloro-benzimidazole precursor | Chlorinated benzimidazole-dione derivative mdpi.com | P2X3 receptor antagonists SAR mdpi.com |
| 3-Chloro-2-methylaniline | 3-Nitro-4-chlorobenzoic acid derivative | Substituted benzamide (B126) google.com | Pigment intermediate synthesis google.com |
Chemical Reactivity and Transformational Chemistry
Reactivity Profile of the Aniline (B41778) Functional Group in 3-[(4-Chlorophenyl)methyl]aniline
The aniline portion of the molecule is rich in electrons, making it highly susceptible to a variety of chemical reactions. The amino (-NH₂) group profoundly influences the reactivity of the aromatic ring to which it is attached, while also serving as a key site for derivatization.
The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring's π-system. This donation increases the nucleophilicity of the ring, making it more reactive toward electrophiles than benzene itself. ic.ac.ukdoubtnut.com The directing effect of the substituents on the aniline ring determines the position of substitution.
Directing Effects: The amino group is a strong ortho, para-director, significantly increasing electron density at the C2, C4, and C6 positions. The 3-benzyl substituent is a weakly activating ortho, para-director. In this compound, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic attack is overwhelmingly favored at the positions ortho and para to the amine: C2, C4, and C6.
The general mechanism for EAS involves the initial attack of the π-electrons of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu This step is typically the rate-determining step. A subsequent fast step involves the removal of a proton from the site of attack, which restores the aromaticity of the ring and yields the substituted product. ic.ac.ukmsu.edu
Table 1: Common Electrophilic Aromatic Substitution Reactions on the Aniline Ring
| Reaction Type | Reagents | Electrophile (E⁺) | Expected Major Products |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Cl⁺ or Br⁺ | 2-Halo-3-[(4-chlorophenyl)methyl]aniline, 4-Halo-3-[(4-chlorophenyl)methyl]aniline, 6-Halo-3-[(4-chlorophenyl)methyl]aniline |
| Nitration | Concentrated HNO₃/H₂SO₄ | NO₂⁺ | 2-Nitro-3-[(4-chlorophenyl)methyl]aniline, 4-Nitro-3-[(4-chlorophenyl)methyl]aniline, 6-Nitro-3-[(4-chlorophenyl)methyl]aniline |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | 2-Sulfonyl-3-[(4-chlorophenyl)methyl]aniline, 4-Sulfonyl-3-[(4-chlorophenyl)methyl]aniline, 6-Sulfonyl-3-[(4-chlorophenyl)methyl]aniline |
Note: Due to the high reactivity of the aniline ring, reactions like halogenation may proceed without a Lewis acid catalyst. Also, under strongly acidic conditions (e.g., nitration), the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating meta-director. This can complicate the reaction and alter the product distribution.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling a range of derivatization reactions.
Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a weak base to neutralize the HCl byproduct. Acylation is a useful strategy to protect the amino group or to reduce its activating influence during subsequent electrophilic aromatic substitution, as the resulting amide group is less activating than the amine.
Alkylation: The amine can also be alkylated using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. orgsyn.org Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for N-alkylation.
Primary amines, such as the one in this compound, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.orgimist.ma These reactions are typically reversible and are often catalyzed by an acid. eijppr.com The process involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the final imine product. imist.maeijppr.com
The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is widely used in the synthesis of various biologically active compounds and coordination complexes. wikipedia.orgacademicjournals.orgekb.eg
Reactions Involving the Chlorinated Phenyl Moiety
The 4-chlorophenyl group offers a different set of reactive possibilities, centered on the carbon-chlorine bond.
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic Sₙ2 reactions, SₙAr does not occur via a backside attack, which is sterically impossible on an aromatic ring. wikipedia.org Instead, it typically proceeds through a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. uomustansiriyah.edu.iq
This pathway is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orguomustansiriyah.edu.iq These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the chlorinated phenyl ring lacks such strong activating groups. The benzylamine (B48309) substituent is not sufficiently electron-withdrawing to facilitate the SₙAr reaction under standard conditions. Therefore, direct displacement of the chlorine atom by common nucleophiles is generally unfavorable and requires harsh conditions or alternative mechanisms like the benzyne (B1209423) pathway, which is induced by very strong bases. uomustansiriyah.edu.iqacs.org
The chlorine atom on the phenyl ring serves as an excellent handle for a wide array of powerful transition-metal-catalyzed cross-coupling reactions. These reactions have become fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Palladium-catalyzed reactions are particularly prominent in this area. uni-muenchen.de
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a palladium(II) intermediate.
Transmetalation: A second coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new bond in the final product and regenerating the palladium(0) catalyst.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the Chlorine Site
| Reaction Name | Coupling Partner | Reagents/Catalyst | Product Type |
| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or styrenyl derivatives |
| Heck | Alkenes (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Substituted alkene derivatives |
| Sonogashira | Terminal alkynes (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | Arylalkyne derivatives |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd catalyst with specialized phosphine (B1218219) ligands, strong base (e.g., NaOt-Bu) | N-Aryl amine derivatives |
| Cyanation | Cyanide source (e.g., Zn(CN)₂, KCN) | Pd catalyst | Aryl nitrile derivatives |
These cross-coupling reactions provide a highly versatile and efficient platform for the advanced functionalization of the chlorinated phenyl ring of this compound, enabling the synthesis of a diverse library of complex molecules. nih.govresearchgate.net
Reactivity of the Benzylic Methylene (B1212753) Bridge
The methylene group (-CH₂-) positioned between the two aromatic rings is known as a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds, making them susceptible to a range of chemical reactions. This heightened reactivity is a cornerstone of the transformational chemistry of this compound and related diarylmethanes.
Oxidation Reactions at the Benzylic Position
The benzylic methylene bridge of diarylmethanes can be readily oxidized to a carbonyl group, yielding the corresponding ketone. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents and catalytic systems have been developed for this purpose, ranging from classic stoichiometric oxidants to modern catalytic methods.
One of the most common and potent oxidizing agents for this transformation is potassium permanganate (B83412) (KMnO₄). In a typical reaction, treatment of a diarylmethane with hot, aqueous KMnO₄ results in the formation of the corresponding benzophenone (B1666685) derivative. For this compound, this reaction would be expected to yield 3-amino-4'-chlorobenzophenone. The reaction proceeds through a complex mechanism involving the formation of a benzylic radical intermediate. researchgate.net
Modern methods often employ catalytic systems that are milder and more selective. For instance, chromium(VI) oxide (CrO₃) in the presence of a co-oxidant like periodic acid (HIO₄) can efficiently catalyze the oxidation of benzylic methylenes to ketones. organic-chemistry.org Another effective system involves the use of copper catalysts in combination with radical initiators like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under an oxygen atmosphere. These conditions are generally mild and tolerate a wide range of functional groups. acs.org
Metal-free oxidation protocols have also been developed. An efficient method for the direct C(sp³)–H oxidation of diarylmethanes uses molecular oxygen as the oxidant, promoted by strong bases such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). mdpi.com This approach provides a facile route to various diaryl ketones in excellent yields under mild, metal-free conditions. Research on the aerobic oxidation of active methylene compounds using the guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has also shown promise for the conversion of fluorenes and other diarylmethanes to their corresponding ketones. acs.org
A particularly relevant example is the electrochemical oxidation of N-(4-chlorobenzyl)aniline, a closely related compound. This process has been shown to selectively cleave the benzylic C-N bond to yield 4-chlorobenzaldehyde. nih.gov While this reaction targets a different bond, it underscores the reactivity of the benzylic position in such molecules under oxidative conditions.
The expected product from the benzylic oxidation of this compound is 3-amino-4'-chlorobenzophenone. The general transformation is depicted below:
General Oxidation Reaction:
Reactant: this compound
Product: 3-amino-4'-chlorobenzophenone
Common Oxidizing Systems:
KMnO₄, heat
CrO₃, HIO₄
CuI, TEMPO, O₂
LiN(SiMe₃)₂, O₂
Table 1: Examples of Benzylic Oxidation of Diarylmethane Analogs
| Reactant | Oxidizing System | Product | Yield (%) | Reference |
| 4-Benzylpyridine | LiN(SiMe₃)₂, O₂, THF | (Phenyl)(pyridin-4-yl)methanone | 85 | mdpi.com |
| Diphenylmethane (B89790) | LiN(SiMe₃)₂, O₂, THF | Benzophenone | 88 | mdpi.com |
| Xanthene | LiN(SiMe₃)₂, O₂, THF | 9H-Xanthen-9-one | 91 | mdpi.com |
| 4-(4-Chlorobenzyl)pyridine | CuI, AcOH, O₂ | (4-Chlorophenyl)(pyridin-4-yl)methanone | - | beilstein-journals.org |
| N-(4-Chlorobenzyl)aniline | Electrochemical Oxidation | 4-Chlorobenzaldehyde | 55 | nih.gov |
Investigation of Radical Reactions at the Benzylic Site
The benzylic C-H bonds of this compound are susceptible to homolytic cleavage, leading to the formation of a resonance-stabilized benzylic radical. This intermediate is key to a variety of radical-mediated reactions, most notably free-radical halogenation.
A classic example of this type of reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and light or heat. researchgate.net The reaction proceeds via a radical chain mechanism. libretexts.org
The mechanism involves three main stages:
Initiation: The radical initiator decomposes to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of this compound to form hydrogen bromide (HBr) and the resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of NBS to yield the brominated product, 3-[(1-bromo-1-(4-chlorophenyl))methyl]aniline, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus continuing the chain.
Termination: The reaction is terminated by the combination of any two radical species.
The selectivity of this reaction for the benzylic position is high due to the stability of the benzylic radical intermediate, which is stabilized by resonance with both the aniline and chlorophenyl rings. khanacademy.org
It is important to note that the reaction conditions can influence the outcome. For instance, studies on the bromination of anilines with NBS in the presence of ammonium acetate (B1210297) have shown that nuclear bromination (on the aromatic ring) can occur preferentially, with no benzylic bromination observed. researchgate.net This highlights the importance of choosing appropriate conditions to favor the desired radical reaction at the benzylic site.
The general radical bromination reaction is as follows:
General Radical Bromination Reaction:
Reactant: this compound
Reagents: N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), heat/light
Product: 3-[Bromo(4-chlorophenyl)methyl]aniline
Table 2: Key Steps in the Radical Bromination of this compound
| Step | Description | Generic Equation |
| Initiation | Formation of bromine radicals from NBS. | Initiator → 2 R•R• + NBS → R-Br + Succinimidyl• |
| Propagation 1 | Abstraction of a benzylic hydrogen by a bromine radical. | Ar-CH₂-Ar' + Br• → Ar-CH•-Ar' + HBr |
| Propagation 2 | Reaction of the benzylic radical with NBS. | Ar-CH•-Ar' + NBS → Ar-CH(Br)-Ar' + Succinimidyl• |
| Termination | Combination of radicals. | Br• + Br• → Br₂2 Ar-CH•-Ar' → Dimer |
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other intramolecular motions of a molecule. Each molecule possesses a unique set of vibrational modes, creating a characteristic "fingerprint" that allows for its identification and structural analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides a detailed profile of the functional groups present. For 3-[(4-Chlorophenyl)methyl]aniline, key vibrational bands are assigned to specific molecular motions. The primary amine (–NH₂) group exhibits characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3400-3200 cm⁻¹ region. Aromatic C-H stretching vibrations from both phenyl rings appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) bridge (–CH₂–) is expected in the 2950-2850 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region. A significant band corresponding to the C-Cl stretch of the chlorophenyl group is anticipated in the lower wavenumber region, typically around 750-700 cm⁻¹.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450-3350 | N-H Asymmetric Stretch | Primary Amine |
| 3350-3250 | N-H Symmetric Stretch | Primary Amine |
| 3100-3000 | C-H Aromatic Stretch | Phenyl Rings |
| 2925-2850 | C-H Aliphatic Stretch | Methylene Bridge |
| 1620-1580 | N-H Scissoring (Bending) | Primary Amine |
| 1600-1450 | C=C Aromatic Stretch | Phenyl Rings |
| 1490-1450 | C-H Aliphatic Bend | Methylene Bridge |
| 1350-1250 | C-N Stretch | Aryl Amine |
| 850-800 | C-H Out-of-plane Bend | 1,4-disubstituted Ring |
| 780-690 | C-H Out-of-plane Bend | 1,3-disubstituted Ring |
Note: The values in this table are typical ranges and may vary based on specific experimental conditions.
Raman Spectroscopy Investigations for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman active. For this compound, the symmetric vibrations of the non-polar bonds, such as the C=C stretching in the aromatic rings, often produce strong Raman signals. The C-Cl stretch is also typically Raman active. This technique is particularly useful for observing modes that are weak or absent in the IR spectrum, thereby offering a more complete vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton (¹H) NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. In this compound, the protons on the two aromatic rings and the methylene bridge give distinct signals. The aromatic protons of the 4-chlorophenyl ring typically appear as two doublets due to the para-substitution pattern. The protons on the 3-aminophenyl ring exhibit a more complex splitting pattern (e.g., a singlet, a triplet, and two doublets) due to their meta-substitution. The two protons of the methylene bridge (–CH₂–) are chemically equivalent and appear as a singlet, integrating to two protons. The protons of the amine group (–NH₂) often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (4-Chlorophenyl) | ~7.2-7.3 | Doublet | 2H |
| Aromatic (4-Chlorophenyl) | ~7.1-7.2 | Doublet | 2H |
| Aromatic (3-Aminophenyl) | ~6.5-7.1 | Multiplet | 4H |
| Methylene (-CH₂-) | ~3.9 | Singlet | 2H |
Note: Predicted values based on standard chemical shift tables. Actual values may vary.
Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity Elucidation
COSY (Correlation Spectroscopy) is a homonuclear 2D NMR experiment that reveals proton-proton couplings within a spin system. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled (typically on adjacent carbons). This is particularly useful for confirming the substitution patterns on the aromatic rings by tracing the connectivity between neighboring protons.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to confirm the elemental formula of a compound. For this compound, with a molecular formula of C₁₃H₁₂ClN, the monoisotopic mass is 217.06583 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI), can measure this mass with precision in the parts-per-million (ppm) range, allowing for unequivocal confirmation of its atomic composition. rsc.orguni.lu The technique detects various adducts of the parent molecule, and their predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Type | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 218.07311 |
| [M+Na]⁺ | 240.05505 |
| [M+K]⁺ | 256.02899 |
| [M+NH₄]⁺ | 235.09965 |
| [M-H]⁻ | 216.05855 |
| [M+HCOO]⁻ | 262.06403 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely employed for the purity assessment of aniline (B41778) derivatives and for analyzing them in complex mixtures. d-nb.infoepa.gov
In a typical GC-MS analysis of this compound, the sample is first vaporized and injected into a GC column (e.g., a DB-1MS fused silica (B1680970) capillary column). google.com The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. The retention time from the GC provides an additional layer of identification. This method is highly effective for detecting and quantifying volatile impurities, such as residual starting materials or by-products from its synthesis, ensuring the purity of the final compound. google.comnih.gov The technique's sensitivity allows for trace analysis in various matrices. d-nb.inforesearchgate.net
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Single Crystal X-ray Diffraction provides an atomic-resolution view of a molecule. To perform this analysis, a suitable single crystal of this compound must first be grown, often by slow evaporation from a solvent. iucr.orgnih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of all atoms (including hydrogens) can be refined. nih.goviucr.org
The analysis would reveal the precise bond lengths and angles within the molecule, the planarity of the two aromatic rings, and the crucial torsion angle between the aniline and the 4-chlorophenyl moieties. mdpi.com This technique allows for the unambiguous determination of the molecule's conformation in the solid state and provides insight into intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netmdpi.com For analogous compounds, studies have successfully determined crystal systems (e.g., monoclinic) and space groups (e.g., P2₁/n). researchgate.netbohrium.com
Table 2: Representative Data from a Single Crystal X-ray Diffraction Analysis
| Parameter | Description | Expected Outcome for this compound |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements of the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-Cl, C-N, C-C bond lengths. |
| Bond Angles | The angle formed between three connected atoms. | e.g., C-N-C, C-C-C angles. |
| Torsion Angles | The dihedral angle between planes defined by atoms. | Defines the 3D conformation, especially the twist between the phenyl rings. |
Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample rather than a single crystal. gfz.de The sample is ground into a fine powder, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. researchgate.net
PXRD is instrumental in confirming the identity and phase purity of a synthesized batch of this compound. bohrium.com It can quickly distinguish between different crystalline forms (polymorphs), which may have different physical properties. By comparing the experimental PXRD pattern to a calculated pattern from single-crystal data or a reference standard, one can verify the bulk sample's homogeneity and ensure the absence of crystalline impurities. bohrium.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. scielo.org.za For organic molecules with conjugated systems, such as this compound, UV-Vis spectroscopy is particularly informative.
The spectrum of this compound is expected to be characterized by absorptions arising from π-π* electronic transitions within the two aromatic rings (the aniline and 4-chlorophenyl rings). kbhgroup.in The presence of the amino (-NH₂) group (an auxochrome) on one ring and the chloro (-Cl) group on the other will influence the position and intensity of these absorption bands. Studies on similar aromatic compounds show characteristic absorptions in the UV region. mdpi.com For example, an analogous compound showed distinct absorptions at 250.0 nm, 200.6 nm, and 191.2 nm, which were attributed to n-π* and π-π* transitions. mdpi.com The resulting spectrum, including the wavelength of maximum absorbance (λₘₐₓ), serves as a useful tool for characterization and can be used to monitor reactions or assess purity.
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one |
Advanced Chromatographic Methods for Purity and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analytical chemist's toolkit for assessing the purity of pharmaceutical intermediates and active compounds. Its precision, sensitivity, and versatility make it an indispensable technique for both identifying and quantifying components within a sample. In the context of the chemical compound this compound, HPLC provides a robust platform for ensuring its quality and for separating it from potential impurities that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
The application of HPLC for the analysis of this compound allows for a detailed examination of its purity profile. A typical analytical approach involves reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (commonly a C18 or C8-bonded silica) and the mobile phase is a more polar solvent mixture. This setup is particularly effective for separating organic molecules like this compound from related substances.
Qualitative Analysis:
Qualitative analysis by HPLC focuses on identifying the compound based on its retention time—the time it takes for the analyte to pass through the column and reach the detector. Under a specific set of chromatographic conditions (i.e., column type, mobile phase composition, flow rate, and temperature), a pure compound will exhibit a characteristic retention time. By comparing the retention time of a sample to that of a certified reference standard of this compound, its identity can be confirmed. The presence of additional peaks in the chromatogram would indicate the presence of impurities.
Quantitative Analysis:
For quantitative analysis, the area under the chromatographic peak corresponding to this compound is measured. This peak area is directly proportional to the concentration of the compound in the sample. To obtain an accurate concentration value, a calibration curve is first constructed by analyzing a series of standard solutions of known concentrations. The peak areas of these standards are plotted against their respective concentrations, resulting in a linear relationship. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. This method is crucial for determining the purity of a batch, often expressed as a percentage.
Detailed Research Findings:
While specific, validated HPLC methods for this compound are not extensively detailed in publicly available research literature, methods for structurally similar compounds, such as chloroanilines and their derivatives, provide a strong basis for developing an effective analytical procedure. For instance, studies on the HPLC analysis of various aromatic amines often employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of a modifying agent like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is typically carried out using a UV detector, as the aromatic rings in this compound absorb UV light.
Based on the analysis of related compounds, a hypothetical but representative HPLC method for this compound could be established. The following tables outline the potential chromatographic conditions and the kind of data that would be generated in a method validation study.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV at 254 nm |
| Retention Time (Hypothetical) | ~ 5.8 min |
Table 2: Illustrative Method Validation Data for Quantitative Analysis
This table represents the type of results that would be sought in a validation study to ensure the method is reliable, accurate, and precise.
| Validation Parameter | Illustrative Finding |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
The development and validation of such an HPLC method would be a critical step in the chemical process control and quality assurance of this compound, ensuring its suitability for its intended use in further chemical synthesis. The precise conditions would be optimized to achieve the best separation of the main compound from any potential process-related impurities or degradation products.
Advanced Research Applications and Future Directions
Role as a Key Intermediate in Advanced Organic Synthesis
The reactivity of the aniline (B41778) and the benzyl (B1604629) groups in 3-[(4-Chlorophenyl)methyl]aniline makes it a versatile building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries, as well as in the development of novel functional materials.
Building Block for Novel Pharmaceutical Intermediates and Agrochemicals
The anilino- and chlorophenyl- groups are common pharmacophores found in a multitude of bioactive compounds. The utility of structurally similar compounds in medicinal chemistry suggests a promising role for this compound as a scaffold for new therapeutic agents. For instance, derivatives of N-phenylbenzamide, which share a similar structural backbone, have been investigated as potential anti-HBV agents. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), has shown activity against both wild-type and drug-resistant Hepatitis B virus. This highlights the potential for developing novel antiviral compounds through the chemical modification of aniline-based structures like this compound.
In the realm of agrochemicals, the (4-chlorophenyl)methyl group is a key component of the fungicide Pencycuron, a phenylurea derivative used to control diseases caused by Rhizoctonia solani and Pellicularia spp. nih.govnih.gov. Pencycuron's structure, 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, underscores the importance of the chlorobenzyl moiety in conferring fungicidal activity. nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of new classes of agrochemicals with potentially enhanced efficacy or novel modes of action. Furthermore, the synthesis of pharmaceutical intermediates from the structurally related compound 4-(((4-Chlorophenyl)thio)methyl)aniline further supports the potential of this compound as a versatile building block in drug discovery and development. ontosight.ai
| Compound | Application Area | Key Structural Feature(s) |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Pharmaceutical (Anti-HBV) | N-phenylbenzamide |
| Pencycuron | Agrochemical (Fungicide) | p-chlorobenzyl, phenylurea |
| 4-(((4-Chlorophenyl)thio)methyl)aniline | Pharmaceutical Intermediate | (4-Chlorophenyl)thio)methyl, aniline |
Precursor for the Development of Advanced Functional Materials
Aniline and its derivatives are fundamental components in the synthesis of a wide range of organic functional materials, including conducting polymers, dyes, and materials with nonlinear optical properties. The unique electronic properties of the aniline ring, coupled with the ability to introduce various substituents, allow for the fine-tuning of the material's characteristics. While specific research on this compound as a direct precursor for advanced functional materials is not extensively documented, its structural features suggest significant potential. The presence of the reactive amine group allows for polymerization or incorporation into larger macromolecular structures. The chlorophenyl group can influence the material's properties, such as its thermal stability, solubility, and electronic behavior. Therefore, this compound is a promising candidate for the development of novel polymers and other functional materials with tailored properties for various applications. smolecule.commdpi.com
Exploration in Materials Science Research
The exploration of novel organic molecules for applications in materials science is a rapidly growing field. The specific combination of aromatic rings and reactive functional groups in this compound makes it an interesting candidate for investigation in this area, particularly for the development of nonlinear optical materials and advanced polymers.
Potential for Nonlinear Optical (NLO) Materials Development Through Derivatization
Nonlinear optical (NLO) materials are crucial for a variety of photonic applications, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. The derivatization of this compound could lead to the creation of novel NLO materials.
Theoretical studies on chalcone (B49325) derivatives, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have demonstrated their potential as NLO materials. researchgate.net These studies suggest that the incorporation of the 4-chlorophenyl group can contribute to the second and third-order nonlinear optical response. researchgate.net Furthermore, the synthesis and characterization of compounds like (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (B1245722) have shown that derivatives containing the 4-chlorophenyl moiety can exhibit significant second harmonic generation (SHG) efficiency, a key characteristic of NLO materials. tandfonline.com These findings strongly support the potential of developing NLO-active materials through the strategic derivatization of the amino group of this compound to introduce electron-withdrawing or -donating groups, thereby creating a push-pull electronic system conducive to NLO activity.
| Derivative Class | NLO Property Investigated | Key Structural Feature |
| Chalcone Derivative | Second and Third Harmonic Generation | 3-(4-chlorophenyl)prop-2-en-1-one |
| Piperidine Derivative | Second Harmonic Generation (SHG) | (4-chlorophenyl)methanone |
Investigation in Polymer Chemistry Research as a Monomer or Modifier
Mechanistic Organic Chemistry Investigations
The study of reaction mechanisms is fundamental to the advancement of organic synthesis. The structure of this compound offers opportunities to investigate various reaction mechanisms, including those involving the reactivity of the aniline group and the benzylic C-H bonds.
General studies on the kinetics and mechanisms of reactions involving substituted anilines, such as their reaction with chloramine-T or with methyl radicals, provide a foundational understanding of the reactivity of the aniline moiety. rsc.orgnih.gov These studies reveal how substituents on the aromatic ring influence the reaction rates and pathways.
More specifically, the benzylic position in this compound is a potential site for functionalization. Research on ruthenium-catalyzed direct sp3 arylation of benzylic amines has demonstrated the feasibility of C-H activation at such positions. In one study, a compound structurally similar to our target, N-[(4-Chlorophenyl)(p-tolyl)methyl]-3-methylpyridin-2-amine, was successfully synthesized, indicating that the benzylic C-H bonds can be selectively functionalized. acs.org Such reactions open up avenues for detailed mechanistic investigations into the role of the catalyst, the directing group, and the electronic effects of the substituents on the efficiency and selectivity of the C-H activation process. Investigating the reactivity of this compound in similar catalytic systems could provide valuable insights into the mechanisms of C-H functionalization reactions, which are of significant interest in modern organic chemistry.
Fundamental Understanding of Reaction Pathways and Selectivity Patterns
The study of this compound offers insights into the regioselectivity and stereoselectivity of reactions involving secondary aromatic amines. The nitrogen atom's lone pair of electrons activates the aniline ring for electrophilic substitution, primarily at the ortho and para positions relative to the amino group. However, the bulky benzyl substituent provides significant steric hindrance, influencing the selectivity of incoming electrophiles.
Research into the N-alkylation and N-acylation reactions of this compound can elucidate the electronic and steric effects governing these transformations. The reactivity of the amine can be compared to simpler anilines to quantify the impact of the 4-chlorobenzyl group. Furthermore, the presence of two aromatic rings allows for the investigation of selective reactions, such as catalyzed cross-coupling or functionalization, on either the aniline or the chlorophenyl ring system. One-pot, three-component reactions involving an indole, an aromatic aldehyde (like 4-chlorobenzaldehyde), and an amine (like N-methylaniline) can produce complex molecules, with the catalyst playing a key role in the reaction pathway. researchgate.net
Investigation of Catalytic Transformations Involving Aniline Derivatives
Aniline derivatives are crucial in the field of catalysis, both as ligands for metal catalysts and as substrates in catalytic reactions. The transformation of aldehydes into primary amides can be efficiently catalyzed by ruthenium(II) half-sandwich complexes under aerobic conditions. aablocks.com Similarly, visible light-promoted reactions using photocatalysts like eosin (B541160) Y can achieve transformations such as the α-aminoalkylation of certain acetates with N-methyl arylamines. acs.org
The compound this compound can be employed in studies of C-N bond formation, a cornerstone of pharmaceutical and materials chemistry. For example, boronic acids can catalyze the synthesis of related 3-aminoalkylated indoles from an indole, an aldehyde, and an amine, highlighting the potential for developing efficient, mild catalytic protocols. researchgate.net
| Catalyst System | Transformation | Substrate Class | Reference |
| Ruthenium(II) Half-Sandwich Complexes | Aldehyde to Primary Amide | Aldehydes | aablocks.com |
| Eosin Y (Photocatalyst) | α-Aminoalkylation | Morita-Baylis–Hillman Acetates, N-Methyl Arylamines | acs.org |
| 3-Chlorophenylboronic Acid | Three-Component Synthesis of 3-Aminoalkylated Indoles | Indoles, Aldehydes, N-Methylaniline | researchgate.net |
| Pd/Ag doped TiO₂ | Photocatalytic Degradation | 3-Chlorophenol | researchgate.net |
Derivatization for Comprehensive Structure-Property Relationship Studies
Systematic modification of the this compound scaffold is essential for developing a deep understanding of its structure-property and structure-activity relationships (SAR).
Synthetic Modification for Modulating Electronic and Steric Properties
Steric properties can be altered by changing the substituent at the ortho positions of the aniline ring or by modifying the benzyl group. The development of amide bond isosteres, such as trifluoroethylamines, showcases an advanced strategy where significant structural modification leads to enhanced metabolic stability while preserving key biological interactions. uni-muenchen.de
Comparative Analysis with Isomeric and Analogous Compounds to Elucidate Structural Impact
To understand the specific contribution of the 'meta' substitution on the aniline ring, it is crucial to synthesize and analyze its isomers: 2-[(4-Chlorophenyl)methyl]aniline and 4-[(4-Chlorophenyl)methyl]aniline. Comparing the physical, chemical, and biological properties of these three isomers would provide clear evidence of how the substituent position impacts molecular conformation, reactivity, and intermolecular interactions. For example, the basicity (pKa) of the aniline nitrogen is expected to vary between the isomers due to differences in steric hindrance and resonance effects. The properties of 3-chloro-p-toluidine, an isomer of a potential precursor, are well-documented and can serve as a baseline for comparison. nih.gov
Furthermore, creating analogs by replacing the chlorine atom with other halogens (F, Br, I) or a trifluoromethyl group would allow for a systematic study of the influence of the electronic nature and size of the substituent on the phenyl ring. Studies on other molecular scaffolds have shown that such substitutions can dramatically alter biological activity, providing a rationale for this comparative approach. mdpi.com
Environmental Chemical Research Considerations for Chlorinated Aromatic Amines
Chlorinated aromatic amines are a class of compounds with significant environmental relevance due to their widespread industrial use and potential for persistence and toxicity. nih.govimrpress.com
Investigation of Environmental Degradation Pathways (e.g., Photocatalytic Processes)
The environmental fate of this compound is of considerable interest. Chlorinated anilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline, are known to be persistent in aquatic environments. acs.org Research into their degradation is critical for developing effective remediation strategies.
| Compound | Catalyst/Method | Key Finding | Reference |
| 4-Chlorophenol | Tin-modified TiO₂ | Enhanced degradation efficiency due to improved charge separation and generation of oxygen vacancies. | rsc.org |
| 3-Chlorophenol | Pd/Ag doped TiO₂ | Ag/TiO₂ showed higher photodegradation efficiency (60.44%) than Pd/TiO₂ (40.44%). | researchgate.net |
| Aniline | C-TiO₂@Fe₃O₄/AC with Ozonation | Degradation efficiency of over 95% was achieved in 30 minutes. | hgxx.org |
| Monuron (contains 4-chlorophenyl group) | TiO₂ P25 | Degraded via hydroxyl radicals with kinetics close to first order. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
